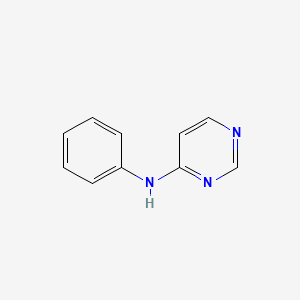

N-phenylpyrimidin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-4-9(5-3-1)13-10-6-7-11-8-12-10/h1-8H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVLBDODYLEYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The N-phenylpyrimidin-4-amine Scaffold: A Privileged Motif for Kinase Inhibition

An In-Depth Technical Guide on the Mechanism of Action

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylpyrimidin-4-amine core is a well-established and highly versatile scaffold in the design of small molecule kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding pocket of a wide range of protein kinases has cemented its status as a "privileged" structure in medicinal chemistry. This guide provides a detailed exploration of the molecular mechanisms underpinning the inhibitory activity of N-phenylpyrimidin-4-amine derivatives. We will dissect the crucial structure-activity relationships, provide field-proven experimental protocols for characterization, and offer insights into the broader implications for drug discovery and development.

Introduction: The Rise of a Privileged Scaffold

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of targeted kinase inhibitors has revolutionized therapeutic strategies. The N-phenylpyrimidin-4-amine scaffold emerged as a particularly successful motif due to its optimal blend of structural rigidity and synthetic tractability, allowing for the fine-tuning of potency and selectivity against various kinase targets. Derivatives of this core structure have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Focal Adhesion Kinase (FAK), among others.[1][2][3]

The Core Mechanism: Competitive Inhibition at the ATP-Binding Site

The primary mechanism of action for N-phenylpyrimidin-4-amine-based inhibitors is competitive inhibition of ATP binding. These small molecules are designed to mimic the adenine portion of ATP, occupying the active site of the kinase and preventing the binding and subsequent transfer of the gamma-phosphate from ATP to its substrate.

The Critical Hinge Interaction

A defining feature of the N-phenylpyrimidin-4-amine scaffold's interaction with the kinase active site is the formation of one or more hydrogen bonds with the "hinge" region. This region connects the N- and C-terminal lobes of the kinase domain and is a critical anchoring point for ATP. The pyrimidine ring of the inhibitor is adept at forming these crucial hydrogen bonds. For instance, in the context of FMS-like tyrosine kinase-3 (FLT3), the N-phenylpyrimidine-4-amine moiety has been observed to form hydrogen bond interactions with the hinge residue C694.[4] This interaction effectively orients the inhibitor within the ATP-binding pocket.

Exploiting Hydrophobic Pockets

Beyond the hinge interaction, the phenyl group of the N-phenylpyrimidin-4-amine scaffold extends into a hydrophobic region of the ATP-binding site. This allows for favorable van der Waals and hydrophobic interactions with non-polar amino acid residues, further stabilizing the inhibitor-kinase complex. The specific residues involved in these hydrophobic interactions vary between kinases, providing an opportunity to engineer selectivity. Molecular docking studies have shown that residues such as F691 and F830 in FLT3 contribute to the binding of these ligands at the hydrophobic active site.[4][5]

The Role of the "Gatekeeper" Residue

The "gatekeeper" residue is a key amino acid located in the hinge region that controls access to a deeper hydrophobic pocket. The nature of this residue (small or large) can significantly influence the binding of inhibitors. The N-phenylpyrimidin-4-amine scaffold can be modified with various substituents to either exploit or avoid interactions with the gatekeeper residue, thereby tuning the inhibitor's selectivity profile. For example, mutations in the gatekeeper residue F691 in FLT3 have been shown to reduce the binding affinity of N-phenylpyrimidin-4-amine derivatives.[4][5]

Visualizing the Mechanism of Action

To illustrate the core binding hypothesis, the following diagram depicts a generalized interaction of the N-phenylpyrimidin-4-amine scaffold within a kinase ATP-binding pocket.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the ability of the inhibitor to suppress the growth of cancer cells that are dependent on the target kinase.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the inhibitor in a relevant cancer cell line.

Protocol:

-

Cell Culture:

-

Culture the target cancer cell line (e.g., A549 for an EGFR inhibitor) in the appropriate growth medium.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the N-phenylpyrimidin-4-amine inhibitor.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT or resazurin assay.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

-

Plot the percentage of growth inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the GI50 value.

-

Target Engagement and Downstream Signaling Analysis

To confirm that the inhibitor is acting on its intended target within the cell, it is essential to assess the phosphorylation status of the kinase and its downstream signaling proteins.

Objective: To demonstrate that the inhibitor reduces the phosphorylation of the target kinase and its downstream effectors.

Protocol:

-

Cell Treatment:

-

Treat the cancer cells with the inhibitor at various concentrations for a defined period.

-

-

Protein Extraction:

-

Lyse the cells to extract total protein.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-EGFR) and its total form.

-

Also, probe for key downstream signaling proteins (e.g., phospho-Akt, phospho-ERK).

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

-

Conclusion and Future Directions

The N-phenylpyrimidin-4-amine scaffold continues to be a cornerstone in the development of targeted kinase inhibitors. Its favorable binding properties and synthetic accessibility make it an attractive starting point for the design of novel therapeutics. Future research in this area will likely focus on:

-

Improving Selectivity: Designing inhibitors that can discriminate between closely related kinases to minimize off-target effects.

-

Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

-

Exploring New Kinase Targets: Applying the N-phenylpyrimidin-4-amine scaffold to inhibit less-explored kinases that are implicated in various diseases.

By leveraging a deep understanding of the mechanism of action and employing robust experimental validation, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PubMed. (2021, November 19). PubMed. [Link]

-

Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - MDPI. (2021, November 19). MDPI. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications - ACS.org. (2014, September 17). ACS Publications. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. [Link]

-

Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. National Center for Biotechnology Information. [Link]

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2025, August 9). Figshare. [Link]

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC. (2015, November 16). National Center for Biotechnology Information. [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. (2014, October 9). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers - PubMed. (2022, July 4). PubMed. [Link]

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors - Figshare. (2010, June 10). Figshare. [Link]

-

phenylsubstituted-7H-pyrrolo[2,3- d]pyrimidin-4-amines as dual inhibitors of aur. Semantic Scholar. [Link]

-

Full article: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - Taylor & Francis. (2022, September 29). Taylor & Francis Online. [Link]

-

Full article: Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - Taylor & Francis. (2022, September 13). Taylor & Francis Online. [Link]

-

The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC. National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer - PubMed. (2022, June 14). PubMed. [Link]

-

Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors - Arabian Journal of Chemistry. (2022, January 29). ScienceDirect. [Link]

-

Chemical structure of the hit compound 4, and the binding modes predicted on EGFR by docking¹⁴. - ResearchGate. ResearchGate. [Link]

-

The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. (2021, February 15). Dove Press. [Link]

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2023, December 25). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel N-phenylpyrimidin-4-amine Derivatives

Foreword: The N-phenylpyrimidin-4-amine Scaffold as a Cornerstone of Modern Drug Discovery

The N-phenylpyrimidin-4-amine core represents a quintessential "privileged scaffold" in medicinal chemistry. Its intrinsic ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of protein kinases has established it as a foundational element in the design of targeted therapeutics.[1] This guide eschews a conventional, rigid template to instead provide a narrative grounded in field-proven insights, detailing the strategic discovery, synthesis, and evaluation of novel derivatives that continue to drive advancements in oncology and beyond. We will explore the causality behind experimental decisions, from rational design to preclinical evaluation, offering a comprehensive resource for researchers dedicated to the art and science of drug development.

Section 1: Rational Design and Mechanistic Insights

The success of the N-phenylpyrimidin-4-amine scaffold is not accidental; it is rooted in its elegant mimicry of the adenine moiety of ATP. This allows it to function as a competitive inhibitor for a vast array of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2]

The Hinge-Binding Motif: The Key to Kinase Inhibition

The pyrimidine ring and the exocyclic amine serve as the primary anchor, forming one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge region." This interaction is fundamental to the inhibitory activity of this class of compounds. The N-phenyl group extends into a hydrophobic pocket (HP-I) adjacent to the ATP-binding site.[1] The nature and positioning of substituents on this aniline ring are paramount for modulating potency and achieving selectivity among different kinases.[1][3]

Structure-Activity Relationship (SAR): A Predictive Framework

Systematic modification of the core scaffold has yielded a rich understanding of the Structure-Activity Relationships (SAR) that govern inhibitory potency and selectivity. Computational modeling, including molecular docking and 3D-QSAR, has become an indispensable tool for predicting how structural changes will influence binding affinity and for guiding the rational design of new compounds.[4][5]

Table 1: Summary of Key Structure-Activity Relationships for N-phenylpyrimidin-4-amine Derivatives

| Molecular Region | Modification | General Impact on Activity | Rationale & Examples |

| Aniline Ring | Substitution at the para-position | Often enhances potency and selectivity. | The para-substituent extends towards the solvent-exposed region or a deeper hydrophobic pocket. A morpholino group, for instance, has been shown to confer potent Aurora kinase inhibition.[3][6] |

| Aniline Ring | Substitution at the meta-position | Can be used to fine-tune selectivity and physical properties. | A sulfonamide group at the meta-position has been successfully employed in developing EGFR inhibitors.[7][8] |

| Pyrimidine Core | Substitution at the C2 or C5 position | Can introduce additional interaction points or improve physicochemical properties. | Introduction of a thiazole group at the C4 position led to the discovery of potent Aurora A and B kinase inhibitors.[3] A methyl group at C5 can enhance potency against USP1/UAF1.[9] |

| Fused Rings | Fusing a pyrrolo ring to the pyrimidine (e.g., pyrrolo[2,3-d]pyrimidine) | Creates a more rigid scaffold that can lead to dual inhibition of kinases like EGFR and Aurora A.[2][10] | This modification alters the shape and electronic distribution of the hinge-binding motif, allowing for interactions with multiple targets. |

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental principle of competitive inhibition, where the N-phenylpyrimidin-4-amine derivative occupies the ATP binding site of a target kinase.

Caption: Competitive inhibition of a target kinase by an N-phenylpyrimidin-4-amine derivative.

Section 2: Core Synthetic Strategies

The synthesis of N-phenylpyrimidin-4-amine derivatives is typically robust and high-yielding, with the cornerstone reaction being a nucleophilic aromatic substitution (SNAr).

Primary Synthetic Route: Nucleophilic Aromatic Substitution

The most prevalent and efficient method involves the reaction of a 4-chloropyrimidine precursor with a substituted aniline.[2][10] The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack by the aniline nitrogen. The reaction is typically acid-catalyzed and carried out at elevated temperatures.

Sources

- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines [journal.waocp.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]

The N-phenylpyrimidin-4-amine Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of N-phenylpyrimidin-4-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities of compounds based on the N-phenylpyrimidin-4-amine scaffold. We will delve into their mechanisms of action, key molecular targets, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential, with a primary focus on their applications in oncology.

The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including nucleic acids and various therapeutic agents. When functionalized with a phenylamine group at the 4-position, it forms the N-phenylpyrimidin-4-amine core, a scaffold that has proven to be a "privileged structure" in drug discovery. This framework provides a versatile platform for the development of potent and selective inhibitors of various enzymes, particularly protein kinases and deubiquitinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.

The strategic placement of substituents on both the pyrimidine and phenyl rings allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This guide will explore the biological activities of several classes of N-phenylpyrimidin-4-amine analogs, highlighting their therapeutic promise.

Mechanisms of Action and Key Molecular Targets

N-phenylpyrimidin-4-amine derivatives have been shown to exert their biological effects by targeting a range of enzymes crucial for cell signaling and survival. Below, we explore some of the most significant molecular targets identified to date.

Inhibition of the USP1/UAF1 Deubiquitinase Complex

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with UAF1 (USP1-associated factor 1), is a key regulator of the DNA damage response.[1][2] By removing ubiquitin from proteins like PCNA (Proliferating Cell Nuclear Antigen) and FANCD2, the USP1/UAF1 complex facilitates DNA repair.[3] In cancer cells, inhibiting this complex can lead to an accumulation of ubiquitinated PCNA, resulting in cell cycle arrest and apoptosis.[3][4]

A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 complex.[3][5] Extensive structure-activity relationship (SAR) studies have revealed key structural features that govern their inhibitory activity.[3]

Structure-Activity Relationship (SAR) Insights for USP1/UAF1 Inhibition:

-

Pyrimdine Core Modifications: Substitution on the pyrimidine ring significantly impacts potency. For instance, a 5-methyl group can increase potency, while a 6-methyl group may decrease it.[3]

-

Phenyl Ring Substitution: The substitution pattern on the 2-phenyl ring is critical. Bulky substituents at the ortho position, such as isopropyl, are well-tolerated and can enhance inhibitory activity.[4]

-

N-Benzyl Group: The benzyl group on the 4-amino moiety is a key feature of these inhibitors.

The inhibition of the USP1/UAF1 complex by these compounds represents a promising strategy for anticancer therapy, particularly in combination with DNA-damaging agents.[3]

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. The N-phenylpyrimidin-4-amine scaffold has been successfully employed to generate inhibitors of several important protein kinases.

FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that is frequently mutated and overexpressed in acute myeloid leukemia (AML).[6][7] Hyperactivation of FLT3 leads to uncontrolled cell proliferation and survival.[7] Computational modeling studies have been conducted on pyrimidine-4,6-diamine derivatives, which are analogs of N-phenylpyrimidin-4-amine, to understand their binding to FLT3 and guide the design of more potent inhibitors.[6]

Molecular docking and dynamics simulations have identified key amino acid residues in the FLT3 active site that are crucial for ligand binding, including C694 in the hinge region.[6] These studies provide a framework for designing novel FLT3 inhibitors with improved efficacy.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[8][9] Their overexpression is common in many cancers and is associated with genomic instability and tumor progression.[8] A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases.[8][9]

The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (also known as CYC116), has demonstrated potent anticancer activity in preclinical models and has entered clinical trials.[8][9] Inhibition of Aurora kinases by these compounds leads to mitotic failure, polyploidy, and ultimately, cancer cell death.[8] The presence of a substituent at the para-position of the aniline ring has been shown to be important for both potency and selectivity.[9]

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways that promote cell growth, proliferation, and survival.[10] Dysregulation of EGFR signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and cholangiocarcinoma.[10][11]

Several classes of N-phenylpyrimidin-4-amine analogs have been developed as EGFR inhibitors. For example, N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines have been shown to exhibit dual inhibitory activity against both EGFR and Aurora kinases.[10][12] Additionally, 4-aryl-N-phenylpyrimidin-2-amines have demonstrated potent anti-cancer activity in NSCLC cells by targeting EGFR.[13] The compound 3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide (13f) has been identified as a potent EGFR inhibitor with an IC50 of 22 nM against the tyrosine kinase domain.[11]

Experimental Protocols for Biological Evaluation

The biological activity of N-phenylpyrimidin-4-amine analogs can be assessed using a variety of in vitro and cell-based assays. Below are detailed protocols for some of the key experiments.

General Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, recombinant kinase, and substrate in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time for the specific kinase.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Target Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on its target and downstream signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-Ub-PCNA, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative protein levels.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected N-phenylpyrimidin-4-amine analogs against their respective targets.

| Compound ID | Target | IC50/Ki | Reference |

| ML323 (70) | USP1/UAF1 | IC50 = 70 nM | [3] |

| 38 | USP1/UAF1 | IC50 = 70 nM | [3] |

| 13f | EGFR | IC50 = 22 nM | [11] |

| 18 (CYC116) | Aurora A | Ki = 8.0 nM | [8][9] |

| 18 (CYC116) | Aurora B | Ki = 9.2 nM | [8][9] |

| 2 | EGFR | IC50 = single-digit nM | [10] |

| 7 | EGFR | IC50 = single-digit nM | [10] |

Conclusion and Future Perspectives

The N-phenylpyrimidin-4-amine scaffold has emerged as a highly versatile and fruitful starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly in the field of oncology. The analogs discussed in this guide demonstrate the power of this chemical framework to yield compounds with nanomolar potency against key enzymes such as USP1/UAF1, FLT3, Aurora kinases, and EGFR.

The extensive structure-activity relationship data that has been generated for these compounds provides a solid foundation for the rational design of next-generation inhibitors with improved pharmacological properties. Future research in this area will likely focus on:

-

Improving selectivity: While many potent inhibitors have been identified, enhancing their selectivity for the target of interest over other related enzymes remains a key objective to minimize off-target effects.

-

Overcoming drug resistance: The development of inhibitors that are active against drug-resistant mutants of kinases like EGFR and FLT3 is a critical area of research.

-

Exploring novel targets: The versatility of the N-phenylpyrimidin-4-amine scaffold suggests that it could be used to develop inhibitors for other, as-yet-unexplored therapeutic targets.

-

In vivo evaluation: Further preclinical and clinical studies are needed to fully assess the therapeutic potential of the most promising compounds.

References

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

-

Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. International Journal of Molecular Sciences. [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Link]

-

Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. PubMed. [Link]

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ResearchGate. [Link]

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ORO. [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. PubMed. [Link]

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Figshare. [Link]

-

Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. ScienceDirect. [Link]

-

Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. PMC. [Link]

-

Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ResearchGate. [Link]

-

Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases With Activity Against Multidrug-Resistant Cancer Cell Lines. PubMed. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. [Link]

-

Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

-

Synthesis and evaluation of the NSCLC anti-cancer activity and physical properties of 4-aryl-N-phenylpyrimidin-2-amines. PubMed. [Link]

-

Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]

-

The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Dovepress. [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. [Link]

-

Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. ResearchGate. [Link]

-

4-aryl-N-phenylpyrimidin-2-amines Targeting EGFR-tyrosine kinase attenuated EGFR-expressing cell lines. ResearchGate. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

Sources

- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines [journal.waocp.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis and evaluation of the NSCLC anti-cancer activity and physical properties of 4-aryl-N-phenylpyrimidin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

N-phenylpyrimidin-4-amine scaffold in medicinal chemistry

An In-Depth Technical Guide to the N-phenylpyrimidin-4-amine Scaffold in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutics. The N-phenylpyrimidin-4-amine core is a quintessential example of such a "privileged scaffold." Its inherent structural and electronic properties make it an exceptional platform for designing molecules that can effectively interact with a multitude of biological targets, most notably protein kinases. This guide, intended for researchers and drug development professionals, provides a senior application scientist's perspective on the synthesis, structure-activity relationships (SAR), and diverse applications of this remarkable scaffold. We will delve into the causality behind its widespread use, explore detailed synthetic protocols, and examine its role in targeting key players in human disease, from oncology to neuroinflammation.

The Core Architecture: Understanding the Foundation of Activity

The power of the N-phenylpyrimidin-4-amine scaffold lies in its elegant simplicity and functional group arrangement. The pyrimidine ring acts as a versatile hydrogen bond acceptor, while the secondary amine linker provides a crucial hydrogen bond donor. This "donor-acceptor" motif is fundamental to its ability to anchor within the ATP-binding site of protein kinases, forming characteristic hydrogen bonds with the hinge region of the enzyme. The pendant phenyl ring serves as a vector, allowing for extensive chemical modification to enhance potency, tune selectivity, and optimize pharmacokinetic properties.

Synthetic Strategies: Building the Core

The construction of N-phenylpyrimidin-4-amine derivatives is typically straightforward, lending itself to the rapid generation of compound libraries for screening and optimization. The most prevalent and robust method is the nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: General Procedure for SNAr Synthesis

This protocol outlines a common, self-validating workflow for synthesizing N-phenylpyrimidin-4-amine analogs.

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve the starting 2,4-dichloropyrimidine derivative (1.0 eq.) in a suitable solvent such as isopropanol or n-butanol.

-

Addition of Amine: Add the desired substituted aniline (1.0-1.2 eq.) to the solution. The slight excess of the aniline helps drive the reaction to completion.

-

Catalysis: Introduce an acid catalyst, typically a few drops of concentrated HCl or a similar protic acid. The acid protonates the pyrimidine ring, activating it towards nucleophilic attack.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 4-18 hours.

-

Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure. The crude product is then purified using flash column chromatography on silica gel or by recrystallization to yield the desired N-phenylpyrimidin-4-amine product. The choice of purification is dictated by the physicochemical properties of the product; the goal is to remove unreacted starting materials and any potential regioisomeric byproducts.

Caption: General workflow for synthesis via SNAr reaction.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The true utility of the N-phenylpyrimidin-4-amine scaffold is revealed in its broad applicability across different target classes.

Protein Kinase Inhibition: The Dominant Application

Kinases are a major class of drug targets, particularly in oncology. The N-phenylpyrimidin-4-amine core is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding site.

-

Mechanism of Action: The pyrimidine N1 and the exocyclic N-H group form two critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The phenyl group typically extends into a hydrophobic pocket, where substitutions can be made to enhance potency and achieve selectivity.

-

Examples and SAR:

-

Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and B kinases. SAR studies revealed that substituents at the para-position of the aniline ring were crucial for potency and selectivity[1]. The lead compound from this series, CYC116, entered Phase I clinical trials[1].

-

FMS-like Tyrosine Kinase-3 (FLT3): In computational studies of FLT3 inhibitors, the N-phenylpyrimidin-4-amine moiety was shown to anchor ligands to the hinge loop via hydrogen bonds with residue C694[2][3].

-

c-Met Kinase: Novel N-phenylpyrimidin-2-amine derivatives have been developed as potent c-Met inhibitors, with the lead compound demonstrating an IC50 of 15.0 nM and significant antiproliferative activities in sensitive tumor cell lines[4].

-

Caption: General binding mode of the scaffold in a kinase ATP pocket.

| Compound Class/Example | Target Kinase(s) | Potency (IC₅₀/Kᵢ) | Key SAR Insight |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines[1] | Aurora A, Aurora B | 8.0 nM, 9.2 nM (for compound 18) | Substituents at the aniline para-position are critical for potency. |

| 4-Azaaryl-N-phenylpyrimidin-2-amines[4] | FLT3 | - | A novel series identified as potent and selective FLT3 inhibitors. |

| N-phenylpyrimidin-2-amine derivatives[4] | c-Met | 15.0 nM (for compound 34a) | The scaffold provides a strong foundation for potent c-Met inhibition. |

| Pyrrolo[2,3-d]pyrimidine derivatives[5] | EGFR, AURKA | Nanomolar (EGFR), Micromolar (AURKA) | Demonstrates potential for dual-kinase inhibition. |

Table 1: Representative N-phenylpyrimidin-4-amine Derivatives as Kinase Inhibitors.

Deubiquitinase (DUB) Inhibition: A Newer Frontier

The ubiquitin-proteasome system is another critical area for therapeutic intervention. The N-phenylpyrimidin-4-amine scaffold has proven effective in targeting deubiquitinating enzymes.

-

USP1/UAF1 Complex: Deregulation of the USP1/UAF1 deubiquitinase complex is implicated in cancer[6][7]. Medicinal chemistry efforts led to the discovery of ML323 and related N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent, nanomolar inhibitors of this complex[6][7][8]. These inhibitors demonstrated a strong correlation between enzyme inhibition and anticancer activity in non-small cell lung cancer models[6][7][8].

-

SAR for USP1/UAF1 Inhibitors:

-

Core Modifications: Replacing the initial quinazoline core with a 5-methyl-pyrimidine resulted in a potent derivative with an IC₅₀ of 70 nM[8].

-

Phenyl Ring Substitution: A significant 6-fold improvement in potency was achieved by replacing a 2-CF₃ group on the phenyl ring with an isopropyl group (IC₅₀ of 180 nM)[8][9]. This highlights the sensitivity of the binding pocket to the size and electronics of this substituent.

-

Broader Therapeutic Potential

The versatility of the scaffold extends beyond oncology.

-

Anti-Inflammatory Activity: Several pyrimidine derivatives have been investigated as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines like IL-6 and IL-8[10].

-

Neurodegenerative Diseases: Phenyl-styryl-pyrimidine derivatives have been designed as multi-target agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE), monoamine oxidase (MAO), and β-amyloid aggregation[11]. The pyrimidine scaffold is being explored for its potential to manage neuroinflammation, a key factor in many neurodegenerative disorders[12][13].

Bioisosteric Replacement: Evolving the Core

A key strategy in lead optimization is bioisosteric replacement, where a functional group is replaced with another that has similar physical or chemical properties to improve the molecule's overall profile. This is a powerful tool for modulating potency, selectivity, and ADME properties[14][15].

-

Scaffold Hopping: The pyrimidine ring itself can be replaced. For instance, the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores are frequently used bioisosteres that maintain the crucial hinge-binding interactions while altering the molecule's properties[5][16].

-

Phenyl Ring Mimics: In an antimalarial series, the phenyl group was successfully replaced with bioisosteres like bicyclo[1.1.1]pentane (BCP)[17]. The BCP analog was equipotent to the parent phenyl compound but showed significantly improved metabolic properties, demonstrating how non-classical bioisosteres can overcome pharmacokinetic liabilities[17].

Caption: Logic of SAR: modifications to the core modulate key drug properties.

Future Perspectives and Conclusion

The N-phenylpyrimidin-4-amine scaffold remains a highly valuable and frequently utilized core in medicinal chemistry. Its synthetic tractability, coupled with its proven ability to effectively engage key biological targets, ensures its continued relevance. Future work will likely focus on several key areas:

-

Targeting Novel Kinases and Protein Families: While its role in inhibiting well-known oncogenic kinases is established, applying this scaffold to newly validated targets, including those outside of oncology, remains a promising avenue.

-

Developing Covalent and Allosteric Inhibitors: Modifying the scaffold to include reactive "warheads" for covalent inhibition or designing derivatives that target allosteric sites could lead to drugs with increased potency and selectivity, and potentially overcome resistance mechanisms.

-

Systematic Exploration of Bioisosteres: The use of non-classical, three-dimensional bioisosteres to replace the planar phenyl and pyrimidine rings will continue to be a key strategy for improving physicochemical and pharmacokinetic profiles[15][17].

References

-

Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. National Center for Biotechnology Information. [Link]

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ResearchGate. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

-

Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Taylor & Francis Online. [Link]

-

Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. PubMed. [Link]

-

Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

-

Discovery of N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine Derivatives as Potent Mnk2 Inhibitors: Design, Synthesis, SAR Analysis, and Evaluation of in vitro Anti-leukaemic Activity. PubMed. [Link]

-

Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]

-

Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ResearchGate. [Link]

-

Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease. National Center for Biotechnology Information. [Link]

-

Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors. PubMed. [Link]

-

Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed. [Link]

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. National Center for Biotechnology Information. [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Center for Biotechnology Information. [Link]

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. National Center for Biotechnology Information. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

Synthesis, Characterization, Antimicrobial and Anti-inflammatory activities of some novel N-(sugar pyranosyl) thienopyrimidine-4-amine derivatives. Academia.edu. [Link]

-

Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases With Activity Against Multidrug-Resistant Cancer Cell Lines. PubMed. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Bioisosteric Replacements. Chemspace. [Link]

-

Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. PubMed. [Link]

-

Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

-

Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Semantic Scholar. [Link]

-

Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Wiley Online Library. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchSci. [Link]

-

Drugs to Treat Neuroinflammation in Neurodegenerative Disorders. IntechOpen. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders - Wang - Current Medicinal Chemistry [edgccjournal.org]

- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 15. chem-space.com [chem-space.com]

- 16. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Deconvoluting Protein Targets for N-phenylpyrimidin-4-amine Compounds

Foreword: From Phenotype to Precision Targeting

The N-phenylpyrimidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, most famously represented by imatinib, a landmark in targeted cancer therapy. These compounds are frequently potent modulators of cellular signaling, often by inhibiting protein kinases.[1] However, the promise of a potent phenotype is only fully realized when we can definitively identify the protein or proteins with which the compound interacts. Target deconvolution, the process of identifying these molecular partners, is a critical step to understanding a compound's mechanism of action, predicting on- and off-target effects, and optimizing lead candidates for therapeutic development.[2]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify the protein targets of novel N-phenylpyrimidin-4-amine derivatives. We will move beyond a simple listing of techniques, instead focusing on building a logical, multi-modal workflow that integrates computational prediction with robust experimental validation. Each step is designed to be self-validating, ensuring the highest degree of scientific integrity from initial hypothesis to final confirmation.

The Strategic Workflow: An Integrated Approach to Target Identification

A successful target identification campaign is not a linear path but an iterative cycle of prediction, experimentation, and validation. Relying on a single method is fraught with peril, often leading to false positives or missing the true biological target. The most robust strategy combines computational, chemical, and biological approaches to build a compelling and coherent case for a specific drug-target interaction.

Our workflow is built on this principle, beginning with broad, unbiased screening and progressively narrowing the field to high-confidence candidates for rigorous validation.

Caption: Core components of an affinity-based chemical probe.

A crucial control experiment is to synthesize an inactive analogue of the probe. This molecule should be structurally similar but lack the key chemical features required for binding. This control is essential for distinguishing specific binders from non-specific background proteins that stick to the probe or matrix. [3]

Phase 2: Experimental Target Discovery in a Physiological Context

With a well-designed chemical probe in hand, the next step is to identify its binding partners in a complex biological mixture, such as a cell lysate or even within intact cells. [4]Two powerful, complementary, and unbiased techniques are Affinity Purification-Mass Spectrometry (AP-MS) and proteome-wide Cellular Thermal Shift Assay (MS-CETSA).

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a classic and robust method for identifying protein targets. [5][6]The core principle is to use an immobilized version of the chemical probe to "pull down" its binding partners from a cell lysate.

Protocol: Affinity Purification for Target Identification

-

Probe Immobilization: Covalently attach the biotinylated chemical probe to streptavidin-coated agarose or magnetic beads. [5]Also, prepare control beads (e.g., beads alone, beads with an immobilized inactive compound). [3]2. Lysate Preparation: Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and prepare a native cell lysate using a mild detergent to preserve protein complexes.

-

Incubation (The "Fishing" Step): Incubate the cell lysate with the probe-conjugated beads and control beads. For a self-validating competition experiment, pre-incubate a parallel sample of the lysate with an excess of the free, unmodified N-phenylpyrimidin-4-amine compound before adding the probe-beads. [7]Real targets will be competed off by the free compound.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (LC-MS/MS). [5] Causality Behind the Choice: AP-MS directly identifies proteins that physically interact with the compound. The inclusion of competition and inactive controls is a self-validating system that is critical for filtering out the vast number of proteins that bind non-specifically to the affinity matrix. [3]

Proteome-Wide Cellular Thermal Shift Assay (MS-CETSA)

CETSA is a powerful technique that measures target engagement in a more physiological context—within intact cells or lysates—without requiring modification of the compound. [8]The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is generally more resistant to heat-induced denaturation. [9][10] Protocol: Overview of MS-CETSA for Unbiased Target Discovery

-

Treatment: Treat intact cells or cell lysates with the N-phenylpyrimidin-4-amine compound or a vehicle control (e.g., DMSO). [11]2. Heat Challenge: Heat the samples across a range of temperatures. [10]3. Separation: Lyse the cells (if treated intact) and separate the soluble proteins from the aggregated, denatured proteins via centrifugation. [9]4. Sample Preparation: Prepare the soluble fractions for mass spectrometry analysis, often involving protein digestion and labeling with isobaric tags (e.g., TMT) for multiplexed quantification. [7]5. LC-MS/MS Analysis: Analyze the samples by quantitative mass spectrometry to identify and quantify thousands of proteins simultaneously.

-

Data Analysis: Identify proteins that show a statistically significant shift in their melting curves in the presence of the compound compared to the vehicle control. These are the candidate targets. [10] Causality Behind the Choice: MS-CETSA is an invaluable orthogonal approach to AP-MS. It does not require a chemical probe, avoiding potential artifacts introduced by linkers and tags. [12]It confirms target engagement in a cellular environment, providing evidence that the compound can access and bind to its target under more physiologically relevant conditions. [8][13]

Phase 3 & 4: Validation and Biophysical Characterization

The lists of candidate proteins generated from AP-MS and MS-CETSA are hypotheses that must be rigorously validated. The goal is to triangulate evidence from multiple, independent methods to build an irrefutable case for a direct drug-target interaction.

Orthogonal Validation

Hits identified from the primary discovery experiments should be confirmed using lower-throughput, targeted methods.

-

Western Blot CETSA: This is a targeted version of the CETSA experiment. Instead of a proteome-wide MS readout, the soluble fractions after the heat challenge are analyzed by Western blot using an antibody specific to the candidate protein. A shift in the melting curve confirms the interaction. [9][11]* Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that ligand binding can protect a target protein from proteolysis. Cell lysates are treated with the compound and then subjected to limited digestion by a protease like pronase. A genuine target will be protected from degradation, which can be visualized by Western blot. [5][6]

Direct Biophysical Binding Assays

To definitively prove a direct interaction and quantify its binding affinity, purified components are required. These biophysical methods provide the gold-standard evidence of a physical interaction.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. [14]The purified target protein is immobilized on a sensor chip, and the N-phenylpyrimidin-4-amine compound is flowed over the surface. The interaction is measured, providing kinetic data on the association (kon) and dissociation (koff) rates, from which the binding affinity (KD) is calculated. [15][16]* Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding. [17]It directly measures the heat released or absorbed when a compound binds to its target protein in solution. [18]A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. [19][20] | Validation Technique | Principle | Output | Key Advantage | | :--- | :--- | :--- | :--- | | Western Blot CETSA | Ligand-induced thermal stabilization of a specific protein. [10]| Target-specific melting curve shift. | Confirms engagement in a cellular context. | Requires a specific antibody. | | SPR | Real-time measurement of mass changes on a sensor surface as a ligand binds a target. [14]| Binding kinetics (kon, koff) and affinity (KD). [15]| High sensitivity; provides kinetic information. | Requires protein immobilization. | | ITC | Measurement of heat changes during a binding event in solution. | Binding affinity (KD), stoichiometry, and thermodynamics (ΔH, ΔS). [20]| Gold-standard, in-solution measurement; provides full thermodynamic profile. | Requires larger quantities of pure protein. |

Functional Assays: Linking Binding to Biology

The final step is to demonstrate that the physical binding of the compound to the target protein leads to a functional consequence. Since many N-phenylpyrimidin-4-amine compounds are kinase inhibitors, a kinase activity assay is a logical choice. [21][22] Example: Kinase Inhibition Assay If the validated target is a protein kinase, its activity can be measured by monitoring the phosphorylation of a substrate peptide. [23][24]These assays can be performed using various formats, such as radioactive (32P-ATP) methods or fluorescence-based techniques (e.g., HTRF). [21]A dose-dependent inhibition of kinase activity by the compound provides the crucial link between target binding and functional modulation.

Caption: Inhibition of a signaling pathway by a target-specific compound.

Conclusion: A Pathway to Confident Target Identification

Identifying the protein targets of N-phenylpyrimidin-4-amine compounds is a complex but achievable goal that is fundamental to modern drug discovery. The key to success lies not in the application of a single "magic bullet" technique, but in the thoughtful integration of computational, chemical proteomics, and biophysical methods. By designing a workflow with self-validating controls, employing orthogonal validation strategies, and ultimately linking direct binding to a functional outcome, researchers can move with confidence from a promising compound to a well-understood therapeutic candidate. This rigorous, multi-faceted approach ensures that the true mechanism of action is uncovered, paving the way for the development of safer, more effective precision medicines.

References

- Mapping the Protein Kinome: Current Str

- Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!.

- Target Identification and Validation (Small Molecules). University College London.

- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.

- Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science.

- Advances and Challenges in Computational Target Prediction.

- Advances in Computational Drug Design: Machine Learning Techniques for Predicting Drug-Target Interactions. Journal of Chemical and Pharmaceutical Research.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy.

- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya.

- Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology.

- A Review of Computational Methods for Predicting Drug Targets. Current Topics in Medicinal Chemistry.

- Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Evotec.

- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.

- Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University Research PURE.

- Affinity chromatography-based proteomics for drug target deconvolution.

- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.

- Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Biosensing Instrument.

- Techniques in kinase profiling.

- Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques.

- Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide medicinal chemistry.

- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology.

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- ITC (Isothermal Titr

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

- Kinase Screening & Profiling Service. Reaction Biology.

- Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Molecules.

- Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.

- Small-molecule Target and Pathway Identific

- Isothermal Titr

- Target Identification Using Chemical Probes. Centre for Medicines Discovery.

- Isothermal Titration Calorimetry (ITC) Analysis Service. Mtoz Biolabs.

- Kinome Profiling. PMC.

- Chemical Proteomics for Target Valid

- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.

- Isothermal titration calorimetry in drug discovery. PubMed.

- Unveiling Drug Targets With Precision: Leveraging Quantit

- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry.

- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.

- Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. MDPI.

- (PDF) Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.

- (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.

- Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC.

- Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry.

- Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry.

- 4-Aminopyridine. Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. figshare.mq.edu.au [figshare.mq.edu.au]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pelagobio.com [pelagobio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. nuvisan.com [nuvisan.com]

- 15. nicoyalife.com [nicoyalife.com]

- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 19. Coming Soon – 2bind Pharma Services [2bind.com]

- 20. Isothermal Titration Calorimetry (ITC) Analysis Service | Drug Discovery | MtoZ Biolabs [mtoz-biolabs.com]

- 21. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]

- 22. kinaselogistics.com [kinaselogistics.com]

- 23. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of substituted N-phenylpyrimidin-4-amines

An In-Depth Technical Guide to the Physicochemical Properties of Substituted N-phenylpyrimidin-4-amines

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The N-phenylpyrimidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, most notably as a privileged structure for targeting protein kinases.[1][2] Its versatility and biological relevance stem from the ability to systematically modify its structure, thereby fine-tuning the physicochemical properties that govern a molecule's journey from administration to its biological target. This guide provides an in-depth exploration of the core physicochemical properties of substituted N-phenylpyrimidin-4-amines—lipophilicity, ionization, and solubility. We delve into the causality behind experimental choices for their measurement, provide detailed, self-validating protocols, and synthesize how these properties are interconnected within the broader context of the structure-property-activity relationship (SPAR). This document is designed to serve as a practical and authoritative resource for scientists engaged in the rational design of novel therapeutics based on this vital heterocyclic motif.

The N-phenylpyrimidin-4-amine Core: A Privileged Scaffold in Drug Discovery

The N-phenylpyrimidin-4-amine framework constitutes the backbone of numerous clinically significant small molecules, including potent and selective inhibitors of various protein kinases.[1] Kinase dysregulation is a known driver of proliferative diseases like cancer, making them a major therapeutic target.[2][3] The success of this scaffold lies in its specific geometry: the pyrimidine ring often acts as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding pocket of kinases, while the substituted N-phenyl group projects into solvent-exposed regions, offering a vector for optimizing potency and selectivity.[4][5]

However, achieving high target affinity is only one aspect of drug design. The ultimate in vivo efficacy of a compound is critically dependent on its physicochemical properties, which dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The key properties for this scaffold are:

-

Lipophilicity (LogP/LogD): Governs the ability of a molecule to cross biological membranes, but excessive lipophilicity can lead to poor solubility, metabolic instability, and off-target toxicity.[6]

-

Ionization Constant (pKa): The basicity of the amine functionalities dictates the charge state of the molecule at physiological pH, profoundly impacting solubility, receptor interactions, and cell permeability.[7][8]

-

Aqueous Solubility: A prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug development, leading to low and variable bioavailability.

Understanding and controlling these properties through strategic substitution is the essence of rational drug design. This guide will dissect each property, providing both the theoretical grounding and the practical methodologies required for their assessment.

Synthesis and Structural Characterization

The construction of a diverse library of analogues is fundamental to exploring the chemical space around the N-phenylpyrimidin-4-amine core.

General Synthetic Routes

A common and robust method for synthesizing this scaffold is the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling provides a reliable means of forming the crucial C-N bond between the pyrimidine core and the substituted aniline. Another prevalent method involves the reaction of a dichloropyrimidine with a substituted aniline.[9]

A generalized synthetic workflow is depicted below. The choice of starting materials (e.g., 2,4-dichloro-5-methylpyrimidine and a substituted aniline) allows for modular and efficient library synthesis.[9]

Caption: A generalized workflow for the synthesis of N-phenylpyrimidin-4-amines.

Structural Confirmation

Following synthesis, unambiguous structural characterization is paramount. A combination of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the successful incorporation of substituents.

-